N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Biological Activity
N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides, characterized by its unique structural features that include thiazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C23H23N5O2S
- Molecular Weight : 433.5 g/mol
- CAS Number : 894040-41-6
The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study focused on the design and synthesis of such compounds, several derivatives were screened against bacterial strains, revealing promising activity against Mycobacterium tuberculosis and other pathogens . The specific compound this compound is hypothesized to inhibit bacterial growth through interactions with key metabolic enzymes.
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. In vitro evaluations have shown that certain derivatives can induce cytotoxic effects on cancer cell lines while sparing normal cells . For instance, related compounds demonstrated selective toxicity against various cancer types without significant toxicity to normal somatic cells (HEK293) . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance anticancer efficacy.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enoyl-[acyl-carrier-protein] reductase and other enzymes critical for bacterial survival .
- Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms .
Drug-Likeness and ADME Properties
The drug-likeness of this compound was assessed using Lipinski's rule of five. The compound adheres to most criteria indicating favorable pharmacokinetic properties:
Property | Value |
---|---|
Molecular Weight | 433.5 g/mol |
Lipophilicity | Moderate |
Oral Bioavailability | Estimated at 55% |
Synthetic Accessibility | Easy to synthesize |
These properties suggest a reasonable likelihood for oral bioavailability and ease of synthesis for research purposes .
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Antimicrobial Screening : A series of synthesized compounds were evaluated against various bacterial strains with notable success in inhibiting growth .
Compound ID Activity Against M. tuberculosis Activity Against Fungi 10 Yes Moderate 11 Yes Low 35 No High -
Cytotoxicity Assays : Compounds were tested on cancer cell lines showing differential cytotoxic effects compared to normal cells .
Compound ID Cancer Cell Line Tested IC50 (µM) Toxicity to HEK293 16a MCF-7 12 Low 16b HeLa 8 Very Low
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)19(13-31-23)9-10-24-21(29)22(30)25-18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHQGXFEUKYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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